N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, a benzyl group, and a benzo[c][1,2,5]thiadiazole moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Formation of the Pyridin-2-yloxybenzyl Intermediate: This step involves the reaction of 2-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate to form the pyridin-2-yloxybenzyl intermediate.
Synthesis of Benzo[c][1,2,5]thiadiazole-5-carboxylic Acid: This intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the pyridin-2-yloxybenzyl intermediate with benzo[c][1,2,5]thiadiazole-5-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature and solvent choice, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: shares similarities with other compounds containing the benzo[c][1,2,5]thiadiazole moiety, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-19(14-7-8-16-17(11-14)23-26-22-16)21-12-13-4-3-5-15(10-13)25-18-6-1-2-9-20-18/h1-11H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKNMSDANGZCDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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